1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[45]decane-2,7-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Final modifications: These may include oxidation or reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione: can be compared with other spirocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic core and a 3,4-dimethoxyphenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61589-73-9 |
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Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione |
InChI |
InChI=1S/C19H25NO4/c1-23-16-6-5-14(12-17(16)24-2)8-11-20-18(22)7-10-19(20)9-3-4-15(21)13-19/h5-6,12H,3-4,7-11,13H2,1-2H3 |
InChI Key |
RPJNMJMCWNPTMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CCC23CCCC(=O)C3)OC |
Origin of Product |
United States |
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